N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide
CAS No.:
Cat. No.: VC14967309
Molecular Formula: C19H18N4O
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-methyl-3H-benzimidazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O/c1-12-22-17-7-6-13(10-18(17)23-12)19(24)20-9-8-14-11-21-16-5-3-2-4-15(14)16/h2-7,10-11,21H,8-9H2,1H3,(H,20,24)(H,22,23) |
| Standard InChI Key | LAPSKQKDASEWCA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole core substituted with a methyl group at position 2 and a carboxamide moiety at position 5. The carboxamide side chain is further functionalized with a 2-(1H-indol-3-yl)ethyl group, creating a hybrid structure that merges the planar aromaticity of benzimidazole with the hydrophobic indole system .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 318.4 g/mol | |
| IUPAC Name | N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-3H-benzimidazole-5-carboxamide | |
| CAS Number | 1401555-88-1 |
The indole moiety contributes to π-π stacking interactions with biological targets, while the benzimidazole core enhances metabolic stability . The carboxamide group introduces hydrogen-bonding capabilities, critical for target engagement .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The -NMR spectrum exhibits characteristic peaks for the indole NH proton (~10.2 ppm), benzimidazole protons (7.2–8.1 ppm), and methyl group (2.4 ppm). High-resolution MS shows a molecular ion peak at m/z 318.4, consistent with the molecular formula .
Synthesis and Optimization
Reaction Pathways
The synthesis involves a multi-step sequence starting from 2-methyl-1H-benzimidazole-5-carboxylic acid and 2-(1H-indol-3-yl)ethylamine:
-
Activation of Carboxylic Acid: The carboxylic acid is converted to an acyl chloride using thionyl chloride ().
-
Amide Coupling: Reaction with 2-(1H-indol-3-yl)ethylamine in the presence of a base (e.g., triethylamine) yields the final product.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl Chloride Formation | , reflux | 85 |
| Amide Bond Formation | EtN, DCM, 0°C to RT | 72 |
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Challenges in Scale-Up
Key issues include the hygroscopic nature of intermediates and low solubility of the final product in polar solvents. Recent optimizations suggest using dimethylformamide (DMF) as a co-solvent to improve reaction efficiency.
Pharmacological Profile
Anticancer Activity
In vitro assays demonstrate potent activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC values of 1.2 µM and 2.8 µM, respectively. Mechanistically, the compound inhibits cyclin-dependent kinases (CDKs) and induces caspase-3-mediated apoptosis.
Antimicrobial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 3.9 µg/mL, outperforming vancomycin (MIC = 6.2 µg/mL) . It also disrupts biofilm formation in Candida albicans by 60% at 10 µg/mL .
| Target | Activity (IC/MIC) | Mechanism |
|---|---|---|
| MCF-7 Cells | 1.2 µM | CDK inhibition, apoptosis |
| MRSA | 3.9 µg/mL | Cell wall synthesis disruption |
| C. albicans Biofilm | 60% inhibition at 10 µg/mL | Ergosterol biosynthesis |
Mechanism of Action
Kinase Inhibition
Molecular docking studies reveal strong binding affinity () to CDK2’s ATP-binding pocket, mediated by hydrogen bonds with Glu81 and hydrophobic interactions with Leu83.
Apoptosis Induction
In HCT-116 cells, the compound upregulates pro-apoptotic Bax by 3-fold and downregulates anti-apoptotic Bcl-2 by 70%, triggering mitochondrial membrane depolarization.
Future Directions
-
Pharmacokinetic Studies: Assess oral bioavailability and plasma half-life in animal models.
-
Structural Optimization: Introduce fluorine atoms to enhance blood-brain barrier penetration for CNS applications.
-
Combinatorial Therapy: Evaluate synergy with cisplatin or paclitaxel in resistant cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume